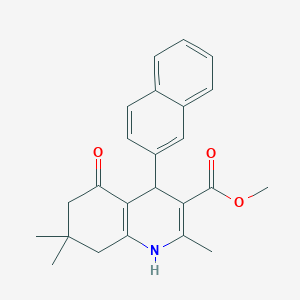
Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a naphthyl group and a quinoline backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which is a multi-component reaction involving the condensation of an aldehyde, a β-ketoester, and an ammonium acetate. The reaction is usually carried out in the presence of a catalyst, such as a copper-Schiff-base complex on Fe3O4 nanoparticles, under mild conditions in a green solvent like water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as Fe3O4@Schiff-base-Cu, is advantageous for industrial applications due to their high catalytic activity, simple operation, short reaction times, and high yields . Additionally, the use of green solvents and environmentally friendly methods is preferred to minimize the environmental impact.
化学反応の分析
Types of Reactions
Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups and substitution patterns. These products are of interest for their potential biological and chemical properties.
科学的研究の応用
Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as Ca2+ channel blockers, which are used in the treatment of hypertension and cardiovascular diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
The mechanism of action of Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. The exact pathways and molecular interactions are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds include other polyhydroquinoline derivatives, which share the quinoline backbone but differ in their substituents and functional groups. Examples include:
- 1,4-Dihydropyridine derivatives
- 1-Amidoalkyl-2-naphthol derivatives
Uniqueness
Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its specific combination of a naphthyl group and a quinoline backbone, which imparts distinct chemical and biological properties
特性
CAS番号 |
354548-09-7 |
|---|---|
分子式 |
C24H25NO3 |
分子量 |
375.5 g/mol |
IUPAC名 |
methyl 2,7,7-trimethyl-4-naphthalen-2-yl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H25NO3/c1-14-20(23(27)28-4)21(17-10-9-15-7-5-6-8-16(15)11-17)22-18(25-14)12-24(2,3)13-19(22)26/h5-11,21,25H,12-13H2,1-4H3 |
InChIキー |
WGIPWOGYHIYWNS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=CC=CC=C4C=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




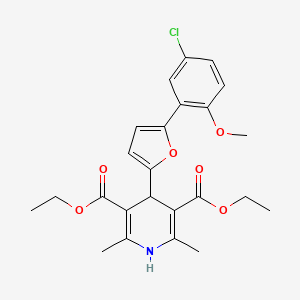
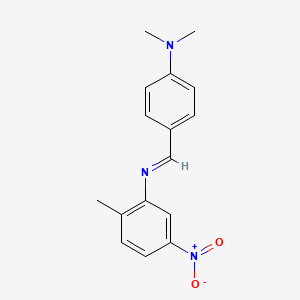

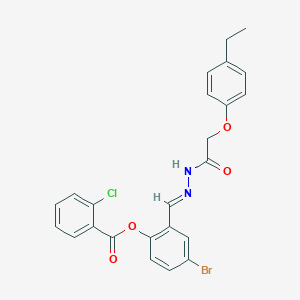

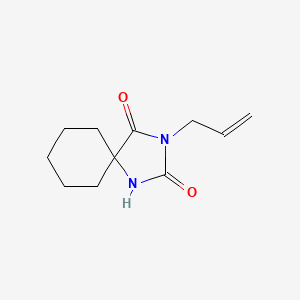
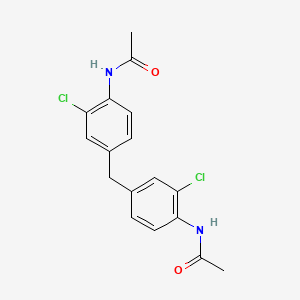
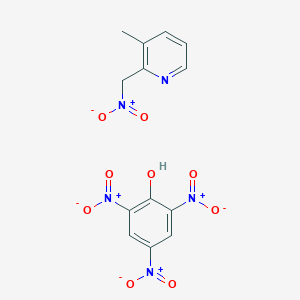
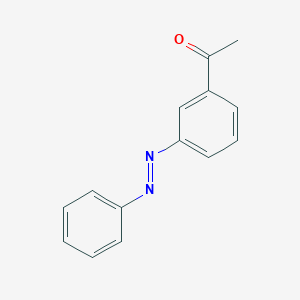

![Diethyl 2-[(2E)-2-butenyl]malonate](/img/structure/B15075448.png)

